molecular formula C18H17N3O3S B4056883 6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

Cat. No.: B4056883
M. Wt: 355.4 g/mol
InChI Key: UBUYBOLNUWKUEO-UHFFFAOYSA-N
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Description

6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.09906259 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

The chemical compound 6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline is a part of a broader class of compounds known for their potential in antitumor activities. A study highlights the synthesis of thiazolo[5,4-b]quinoline derivatives, emphasizing the importance of specific structural features for antitumor activities. These features include a positive charge density at certain positions, a side chain with basic nitrogens, and conformational flexibility of the basic side chain, all contributing to significant antitumor activity (C. Alvarez-Ibarra et al., 1997).

Fluorescent Labeling in Biomedical Analysis

Another application of quinoline derivatives is in the field of biomedical analysis, where they serve as novel fluorophores. 6-Methoxy-4-quinolone, an oxidation product from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range in aqueous media, making it a valuable fluorescent labeling reagent. Its stability against light and heat further enhances its utility in biomedical analysis, offering insights into developing new diagnostic tools and methodologies (Junzo Hirano et al., 2004).

Corrosion Inhibition of Iron

The chemical compound also finds relevance in materials science, particularly in corrosion inhibition. A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron surfaces. The study illustrates how these compounds can significantly mitigate corrosion through interactions with the metal surface, contributing to the development of more durable and corrosion-resistant materials (Şaban Erdoğan et al., 2017).

Antimicrobial Activity

In the realm of antimicrobial research, synthesized quinoline derivatives bearing different heterocyclic moieties have been evaluated for their effectiveness against various bacteria and fungi. The study identifies compounds with potent antimicrobial activity, highlighting the potential of quinoline derivatives as a basis for developing new antimicrobial agents (Kamal M El-Gamal et al., 2016).

Properties

IUPAC Name

[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(21-6-8-25-9-7-21)16-11-24-17(20-16)12-23-14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUYBOLNUWKUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.